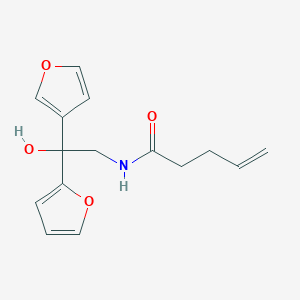

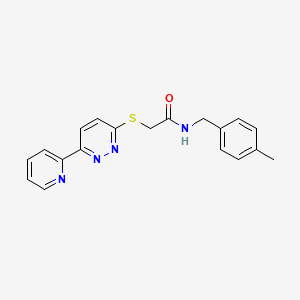

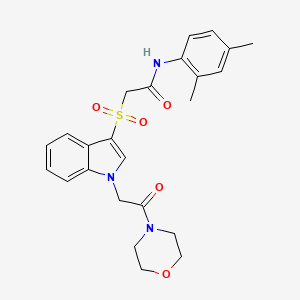

![molecular formula C16H19N7O B2893178 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034324-29-1](/img/structure/B2893178.png)

1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The density functional theory (DFT) was used to calculate the optimal structure of the similar compound using the B3LYP correlation function with the 6-311G (2d,p) basis set . The crystal structure of the compound was determined by X-ray diffraction analysis, and its geometric data were very close to the DFT calculated results for the optimized structure .Scientific Research Applications

Cardiovascular Agents

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine framework fused to pyrrole among others have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. One such compound showed significant promise as a potential cardiovascular agent, demonstrating more potent coronary vasodilating activity compared to known drugs and equipotent antihypertensive activity to guanethidine sulfate (Sato et al., 1980).

Antimicrobial Evaluation

Thienopyrimidine derivatives, including [1,2,4]Triazolo[4,3-c]thieno[3,2-e]pyrimidine, have been synthesized and showed pronounced antimicrobial activity. This indicates the potential of such structures in developing new antimicrobial agents (Bhuiyan et al., 2006).

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones have been synthesized and displayed both antitumor and antimicrobial activities. This underscores the utility of compounds with complex heterocyclic systems in cancer and infection research (Riyadh, 2011).

Antibacterial Activity

Pyrrolidinone derivatives bearing [1,2,4]triazole, thiazole, and thiadiazole moieties demonstrated significant antibacterial activity against various strains, highlighting the relevance of structurally complex compounds in addressing bacterial resistance (Balandis et al., 2019).

Inhibitors for TGF-β Type I Receptor Kinase

The synthesis of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)imidazoles indicated potent inhibition of TGF-β type I receptor kinase. Such compounds have potential as cancer immunotherapeutic or antifibrotic agents, demonstrating the therapeutic potential of heterocyclic compounds in modulating complex biological pathways (Jin et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, which leads to the inhibition of cell proliferation . This inhibition could be due to the compound binding to the active site of CDK2, preventing it from interacting with its substrates and thus halting the cell cycle .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, especially in cancer cells .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines . These compounds have also shown moderate activity against HepG-2 .

properties

IUPAC Name |

1-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O/c1-21-8-4-5-12(21)16(24)17-11-15-19-18-13-6-7-14(20-23(13)15)22-9-2-3-10-22/h4-8H,2-3,9-11H2,1H3,(H,17,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPATVCASUQPEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

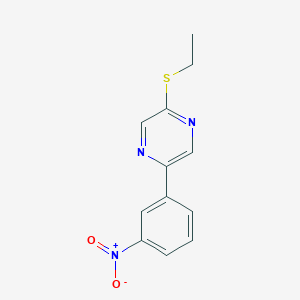

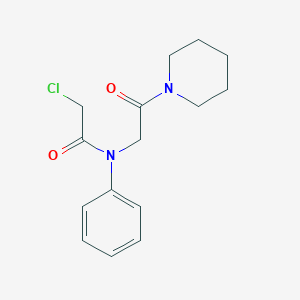

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide](/img/structure/B2893096.png)

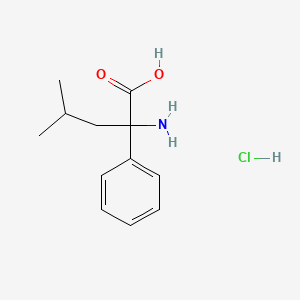

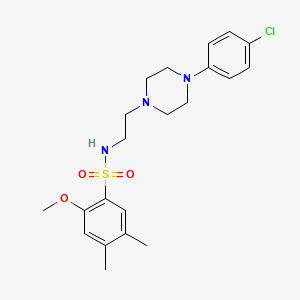

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2893105.png)

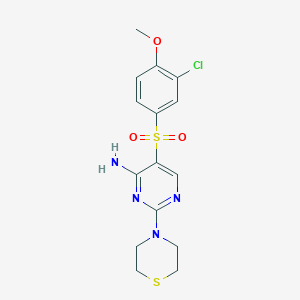

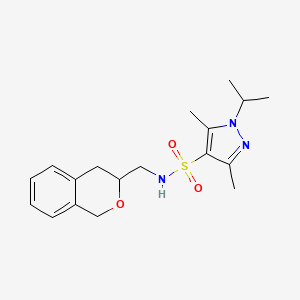

![N-(5-methyl-1,2-oxazol-3-yl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2893112.png)

![3-[1-(4-Methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2893116.png)

![1,3-Dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893118.png)